ethyl 4-{3-[4-(cyanomethoxy)phenyl]-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl}benzoate
Description
ETHYL 4-{3-[4-(CYANOMETHOXY)PHENYL]-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL}BENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic elements, making it a subject of interest in organic chemistry and materials science.
Properties
Molecular Formula |
C27H23N3O6 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
ethyl 4-[5-[4-(cyanomethoxy)phenyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-en-10-yl]benzoate |
InChI |
InChI=1S/C27H23N3O6/c1-2-34-27(33)15-3-7-16(8-4-15)30-25(31)20-18-13-19(21(20)26(30)32)24-22(18)23(29-36-24)14-5-9-17(10-6-14)35-12-11-28/h3-10,18-22,24H,2,12-13H2,1H3 |
InChI Key |
CYYRCAGFNPTTNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=CC=C(C=C6)OCC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of ETHYL 4-{3-[4-(CYANOMETHOXY)PHENYL]-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL}BENZOATE involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. One common synthetic route includes the reaction of 4-(cyanomethoxy)benzaldehyde with various reagents to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
ETHYL 4-{3-[4-(CYANOMETHOXY)PHENYL]-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The exact mechanism of action for ETHYL 4-{3-[4-(CYANOMETHOXY)PHENYL]-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL}BENZOATE is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar compounds include:
ETHYL 4-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Known for its electronic and optical properties.
ETHYL 4-{4-[3-BROMO-4-(CYANOMETHOXY)-5-ETHOXYBENZYLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOATE: Features similar structural elements and is used in various chemical reactions.
ETHYL 4-{3-[4-(CYANOMETHOXY)PHENYL]-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL}BENZOATE stands out due to its unique combination of aromatic and heterocyclic structures, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
